n-Methylvinylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylethenamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c1-3-4-2/h3-4H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUZQMQXAHVIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31245-56-4 | |
| Details | Compound: Poly(N-methylvinylamine) | |
| Record name | Poly(N-methylvinylamine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31245-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50177650 | |
| Record name | N-Methylvinylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2308-42-1 | |
| Record name | Ethenamine, N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2308-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylvinylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylvinylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethenamine, N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLVINYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YT265F8MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for N Methylvinylamine and Its Derivatives
Direct Synthesis of n-Methylvinylamine: Mechanistic Insights and Optimization Strategies
The direct synthesis of this compound, a vinylamine (B613835) derivative, often involves catalytic transformations or specific precursor rearrangements. While direct catalytic routes to this compound itself are less extensively documented in the provided literature compared to its polymerized derivatives, general methods for vinylamine synthesis offer insights.
Catalytic Approaches for this compound Formation
Catalytic dehydrogenation of tertiary amines represents a viable pathway for synthesizing enamines, which are vinylamine derivatives. For instance, iridium catalysts have been employed for the dehydrogenative coupling of amines with alkenes, leading to enamines. Specifically, the iridium-catalyzed dehydrogenation of N,N-di(isopropyl)ethylamine has been shown to yield N,N-di(isopropyl)-vinylamine rsc.org. This type of catalytic transformation, involving the removal of hydrogen from an amine, could be adapted for the synthesis of this compound from N-methyl-ethylamine.
Another catalytic approach involves the synthesis of vinylamines from acrylamide (B121943) monomers through a Hoffman rearrangement, often facilitated by alkali catalysts and water, followed by polymerization google.com. While this method primarily targets the monomer synthesis for subsequent polymerization, it highlights the role of catalytic processes in accessing vinylamine structures.
Precursor Chemistry and Dehydroamination Pathways
The chemistry of precursors plays a vital role in accessing this compound and its polymeric forms. Dehydroamination of specific sulfonamide precursors has been reported as a method for vinylamine synthesis. For example, the rearrangement of N-methyl-N-vinyl-p-naphthalenesulfonamide, catalyzed by azo compounds producing free radicals, yields this compound derivatives google.com. This pathway demonstrates how tailored sulfonamide precursors can be utilized to generate vinylamine structures under catalytic conditions.
A significant area of precursor chemistry relates to the synthesis of poly(this compound) through the polymerization of N-methylvinylacetamide (NMVA). NMVA serves as a key monomer, which, after polymerization, is hydrolyzed to yield poly(this compound) researchgate.netacs.orgfigshare.comresearchgate.netrsc.orgacs.orgacs.orgnih.gov. This strategy leverages the well-established polymerization of vinyl amides to access the desired amine-functionalized polymers.
Polymerization Approaches Utilizing this compound Monomers
The polymerization of this compound derivatives, particularly N-methylvinylacetamide, has been extensively studied using both conventional free radical polymerization and advanced controlled radical polymerization techniques.
Free Radical Polymerization Kinetics and Regioselectivity
Free radical polymerization is a fundamental method for polymerizing vinyl monomers. N-methyl-N-vinyl acetamide (B32628) (NMNVA) has been subjected to kinetic studies under free radical conditions. Research has indicated that the rate of polymerization (Rp) for NMNVA follows a kinetic expression where Rp is proportional to [NMNVA]1.07 and [ABDH]0.61, with ABDH (2,2′-azobis[2-(2-imidazolin-2-yl)propane dihydrochloride]) acting as the initiator researchgate.net. These findings provide insights into the reaction kinetics, which are crucial for optimizing polymerization processes.
Regioselectivity, the preference for a specific orientation of monomer addition during polymerization, is a general consideration in radical polymerization youtube.com. While specific regioselectivity data for the direct polymerization of this compound is not detailed in the provided snippets, the polymerization of N-vinylamides implies an understanding of their addition behavior within the growing polymer chain.
Controlled Radical Polymerization Techniques for Poly(this compound)
Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling precise control over molecular weight, dispersity, and polymer architecture. Organometallic-Mediated Radical Polymerization (OMRP) has emerged as a powerful tool for the controlled synthesis of poly(this compound) precursors.
OMRP techniques have been successfully applied to the controlled polymerization of N-vinylamides, including N-methylvinylacetamide (NMVA) researchgate.netacs.orgfigshare.comresearchgate.netrsc.orgacs.orgnih.gov. These methods allow for the synthesis of poly(N-vinylamide)s with controlled molecular weights and low dispersities (Ð < 1.25) researchgate.netnih.gov. Cobalt-Mediated Radical Polymerization (CMRP) is a notable OMRP technique that has demonstrated efficiency in controlling the polymerization of N-vinyl amides researchgate.netresearchgate.net.
The general strategy involves the OMRP of NMVA to form poly(N-methylvinylacetamide), followed by acid hydrolysis of the amide groups to yield poly(this compound) researchgate.netacs.orgfigshare.comresearchgate.netrsc.orgacs.orgacs.orgnih.gov. This two-step approach provides access to well-defined polymers with secondary amine functionalities, offering precise control over polymer structure and properties.
Table 1: Kinetic Parameters for Free Radical Polymerization of N-vinylacetamides
| Monomer | Initiator | Temperature (°C) | Rp ∝ [Monomer]a | Rp ∝ [Initiator]b | Reference |
| N-methyl-N-vinyl acetamide (NMNVA) | ABDH | 40 | 1.07 | 0.61 | researchgate.net |
a Rp: Rate of polymerization. ABDH: 2,2′-azobis[2-(2-imidazolin-2-yl)propane dihydrochloride].
Table 2: Organometallic-Mediated Radical Polymerization (OMRP) of N-methylvinylacetamide (NMVA)
| Monomer | OMRP Agent (Example) | Dispersity (Ð) | Controlled Molecular Weight | Polymer Obtained (after hydrolysis) | Reference |
| NMVA | Organotellurium | < 1.25 | Controlled | Poly(this compound) | nih.gov |
| NMVA | Cobalt complex | < 1.25 | Controlled | Poly(this compound) | researchgate.netresearchgate.net |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersities, and complex architectures rsc.orgresearchgate.net. For less activated monomers (LAMs) such as N-vinyl amides, including N-methyl-N-vinylacetamide (NMVA), RAFT polymerization, particularly utilizing xanthate-based chain transfer agents (CTAs), has demonstrated significant control researchgate.netnii.ac.jpmdpi.com. This method enables the synthesis of poly(N-methylvinylacetamide) homopolymers and copolymers with controlled characteristics rsc.orgresearchgate.net. The application of RAFT polymerization to NMVA offers a pathway to precisely engineer polymer chains for specific applications.
Cobalt-Mediated Radical Polymerization (CMRP)
Cobalt-Mediated Radical Polymerization (CMRP) has emerged as a powerful organometallic-mediated radical polymerization (OMRP) technique for the controlled polymerization of less activated monomers (LAMs), including N-vinyl amides such as NMVA nii.ac.jpresearchgate.netresearchgate.net. CMRP relies on the reversible capping of propagating radical chains by cobalt complexes, effectively controlling the polymerization process nii.ac.jpresearchgate.net. For NMVA, intramolecular metal chelation by the amide moiety of the terminal monomer unit plays a significant role in reinforcing the cobalt-polymer bond, leading to optimal control over the polymerization researchgate.net. This mechanism allows for the synthesis of well-defined homopolymers and block copolymers with controlled molar masses and low dispersities researchgate.netresearchgate.netacs.org.
Copolymerization Strategies Involving this compound Derivatives
Copolymerization strategies involving NMVA derivatives, such as N-methylvinylacetamide (NMVA), with other vinyl monomers like N-vinylacetamide (NVA) and 1-vinylimidazole (B27976) (VIm), offer a route to create polymers with diverse pendant amino groups acs.orgrsc.orgresearchgate.net. These approaches facilitate the synthesis of statistical and block copolymers with tunable compositions and properties, expanding the scope of poly(vinylamine)-based materials acs.orgresearchgate.netresearchgate.net.
Understanding the reactivity ratios of comonomers is fundamental for predicting and controlling the composition of copolymers rsc.orgmdpi.com. Studies involving the copolymerization of NMVA derivatives with monomers like NVA and 1-vinylimidazole (VIm) have focused on determining these reactivity ratios using methods such as the Fineman-Ross and Kelen-Tudos plots rsc.orgmdpi.com. These determinations are essential for synthesizing statistical copolymers with predictable compositions and minimal composition drift along the polymer chain acs.orgrsc.org. While specific numerical values for NMVA in all ternary systems are not explicitly detailed in the provided snippets, research indicates a monomer consumption trend where 1-vinylimidazole is preferentially consumed over N-vinylacetamide, which is in turn preferentially consumed over N-methylvinylacetamide (VIm > NVA > NMVA) rsc.org.
Table 1: Monomer Reactivity Trends in Copolymerization Systems
| Monomer Pair | Monomer Consumption Trend |
|---|---|
| NVA-NMVA | NVA > NMVA |
| NVA-VIm | VIm > NVA |
Note: The trend indicates the relative ease of monomer incorporation into the growing polymer chain.
Controlled polymerization techniques, including RAFT and CMRP, enable the precise synthesis of both statistical and block copolymers incorporating NMVA derivatives rsc.orgacs.orgresearchgate.netnih.gov. These methods allow for the creation of polymers with well-defined molar masses, low dispersities, and specific sequences of monomers along the polymer backbone acs.orgnih.gov. By controlling the polymerization process, researchers can tailor the architecture of these copolymers, leading to materials with enhanced properties for targeted applications. For instance, block copolymers containing poly(N-vinylamide) and poly(vinylamine) segments can be synthesized in a controlled manner researchgate.netnih.gov.
Post-Polymerization Chemical Modifications of Poly(this compound)
A significant post-polymerization modification strategy for obtaining poly(this compound) involves the hydrolysis of its precursor, poly(N-methylvinylacetamide) acs.orgresearchgate.netresearchgate.netresearchgate.net. This transformation converts the pendant acetamide groups into secondary amine functionalities.
Hydrolysis of Poly(N-methylvinylacetamide) to Poly(this compound)
The hydrolysis of poly(N-methylvinylacetamide) to yield poly(this compound) is a critical step in accessing polymers with secondary amine groups acs.orgrsc.orgresearchgate.netresearchgate.netresearchgate.net. However, the hydrolysis of secondary amides is generally more challenging compared to primary amides, often requiring specific conditions to achieve efficient conversion rsc.org. Acidic hydrolysis, typically employing hydrochloric acid (HCl), is a common method, but the reaction kinetics and the degree of conversion can vary significantly depending on the conditions used rsc.orgresearchgate.netresearchgate.net.
Research has focused on optimizing these hydrolysis conditions to achieve high yields and controlled conversion. For example, studies have reported varying degrees of success with different concentrations of HCl, temperatures, and reaction times.
Table 2: Hydrolysis Conditions for Poly(N-methylvinylacetamide) to Poly(this compound)
| Acid Concentration | Temperature (°C) | Time | Reported Yield/Conversion | Source |
|---|---|---|---|---|
| 4N HCl | 100 | < 3 days | 44% conversion | rsc.org |
| 3N HCl | 100 | Mild | Almost quantitative yield | researchgate.net |
These findings highlight the impact of specific hydrolysis parameters on the efficiency of converting poly(N-methylvinylacetamide) into poly(this compound), enabling the synthesis of polymers with desired amine functionalities.
Compound List:
this compound (NMVA)
N-methylvinylacetamide (NMVA)
N-vinylacetamide (NVA)
1-vinylimidazole (VIm)
Poly(this compound)
Poly(N-methylvinylacetamide)
Poly(vinylamine)
Poly(N-vinylacetamide)
Poly(vinylimidazole)
Functional Group Introduction via Side-Chain Transformations
Information pertaining to the direct functional group introduction via side-chain transformations of the small molecule this compound was not extensively found within the scope of the provided search results. The literature primarily discusses modifications and syntheses related to polymers incorporating this compound or its derivatives, such as poly(this compound) (PMVAm) or poly(N-methylvinylacetamide) (PNMVA) researchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.netacs.org. These studies often involve post-polymerization modifications or copolymerization strategies to introduce various functional groups onto the polymer backbone, rather than direct transformations of the vinyl or methyl side chains of the monomeric this compound.
Derivatization of this compound for N-Substituted Species (e.g., Nitrosamines)
This compound can be derivatized to form N-substituted species, most notably N-nitrosamines. A key derivative is N-Nitroso-N-methylvinylamine (also known as N-nitrosomethylvinylamine), which is formed through the nitrosation of this compound nih.govontosight.ai. This process involves reacting the secondary amine with a suitable nitrosating agent.
Formation Mechanisms of N-Nitroso-N-methylvinylamine
The formation of N-Nitroso-N-methylvinylamine from this compound typically involves the reaction of the amine with a nitrosating agent, commonly derived from sodium nitrite (B80452) under acidic conditions nih.govontosight.ai. The general mechanism for nitrosamine (B1359907) formation from secondary amines involves the generation of the nitrosonium ion (NO⁺) from nitrous acid (formed in situ from nitrite and acid), which then reacts with the nucleophilic nitrogen atom of the amine scienceasia.orgwikipedia.orgorganic-chemistry.org.
The reaction can be summarized as follows:
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with an acid (e.g., HCl) to form nitrous acid (HONO). NaNO₂ + H⁺ → HONO
Formation of Nitrosonium Ion: Nitrous acid is protonated and subsequently loses water to form the electrophilic nitrosonium ion (NO⁺). HONO + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺
Nitrosation of the Amine: The secondary amine, this compound, attacks the nitrosonium ion, leading to the formation of N-Nitroso-N-methylvinylamine. R₂NH + NO⁺ → R₂N-NO + H⁺
This reaction is often carried out at moderate temperatures, such as 60 °C, and can be influenced by the pH of the reaction medium nih.gov.
Table 2.4.1: General Conditions for N-Nitrosation of Secondary Amines
| Amine Substrate | Nitrosating Agent | Conditions | Product Formed | Reference |
| This compound | Sodium nitrite (NaNO₂) | Acidic conditions, 60 °C | N-Nitroso-N-methylvinylamine | nih.gov |
| Secondary Amines | Sodium nitrite (NaNO₂) | Acidic aqueous medium | N-Nitrosamines | wikipedia.orgcardiff.ac.uk |
| Secondary Amines | Nitromethane + TBHP | Iodide-catalyzed, mild conditions | N-Nitrosamines | organic-chemistry.org |
| Secondary Amines | [NO⁺·Crown·H(NO₃)₂⁻] complex | Dichloromethane, mild, homogeneous conditions | N-Nitrosamines | organic-chemistry.org |
*TBHP: tert-Butyl hydroperoxide.
Chemical Reactivity of N-Nitroso-N-methylvinylamine Epoxides with Nucleophiles
N-Nitroso-N-methylvinylamine can be converted into its corresponding epoxide, 1-(N-nitrosomethylamino)oxirane, through oxidation, for example, using dimethyldioxirane (B1199080) nih.gov. This epoxide exhibits significant reactivity towards nucleophiles, undergoing ring-opening reactions that can lead to the formation of various adducts.
Research has demonstrated that 1-(N-nitrosomethylamino)oxirane reacts with nucleophiles such as adenosine (B11128) (Ado) and DNA nih.gov.
Reaction with Adenosine (Ado): The epoxide reacts with adenosine to form 1,N⁶-ethenoadenosine (1,N⁶-ε-Ado).
Reaction with DNA: When incubated with DNA, the epoxide yields adducts derived from both the oxirane portion of the molecule and the methyl group. Products arising from the oxirane portion include N⁷-(2-oxoethyl)guanine (N⁷-(2-oxoethyl)Gua), N²,³-ethenoguanine (N²,³-ε-Gua), and 1,N⁶-ethenoadenine (1,N⁶-ε-dAdo). Additionally, the methyl group can lead to the formation of N⁷-methylguanine (N⁷-methylGua).
These reactions highlight the electrophilic nature of the epoxide ring, which is susceptible to nucleophilic attack. The reactivity profile suggests that the epoxide can act as an alkylating agent, modifying biological macromolecules like DNA.
Table 2.4.2: Reactivity of 1-(N-nitrosomethylamino)oxirane with Nucleophiles
| Nucleophile | Reaction Product(s) | Notes | Reference |
| Adenosine (Ado) | 1,N⁶-ethenoadenosine (1,N⁶-ε-Ado) | Formed in buffer and in microsomal incubations with Ado. | nih.gov |
| DNA | N⁷-(2-oxoethyl)guanine, N²,³-ethenoguanine, 1,N⁶-ethenoadenine, N⁷-methylguanine | Adducts derived from both the oxirane portion and the methyl group of the epoxide. | nih.gov |
General principles of epoxide ring-opening with nucleophiles under basic conditions often follow an SN2-like mechanism, with attack occurring at the less substituted carbon of the epoxide, leading to inversion of stereochemistry masterorganicchemistry.comlibretexts.org. While specific regioselectivity for 1-(N-nitrosomethylamino)oxirane with various nucleophiles is detailed in nih.gov, the general reactivity pattern is consistent with electrophilic attack by the strained epoxide ring.
Advanced Spectroscopic and Structural Elucidation of N Methylvinylamine and Its Polymers
Photoelectron Spectroscopy for n,π-Conjugation Analysis
Electronic Structure Characterization and Orbital Interactions
UV photoelectron spectroscopy (UPS) studies on n-Methylvinylamine have provided insights into its electronic configuration. The spectrum of this compound, prepared via the thermal decomposition of 2-methylaziridine, shows distinct bands corresponding to the ionization of its valence electrons. Specifically, the first two bands are observed at 8.00 eV and 11.00 eV rsc.org. These bands are attributed to the ionization of electrons from the nitrogen lone pair and the π-system of the vinyl group. The energy difference between these bands serves as an indicator of the strength of the n,π-conjugation. Theoretical calculations, often performed in conjunction with experimental PES data, help in assigning these bands to specific molecular orbitals and understanding the nature of orbital interactions, such as the overlap between the nitrogen 2p lone pair orbital and the vinyl π-system rsc.orgacs.orgbinghamton.edupageplace.delibretexts.orglibretexts.org. The degree of conjugation is influenced by the molecular geometry and the extent of overlap between these orbitals.
Influence of Substitution on Conjugation Phenomena
The effect of substituents on the n,π-conjugation in this compound can be elucidated by comparing its photoelectron spectrum with that of the parent compound, vinylamine (B613835). Studies indicate that the methyl substituent on the nitrogen atom in this compound reduces the degree of conjugation between the nN and πCC orbitals compared to vinylamine rsc.orgbinghamton.edu. This reduction is evidenced by a smaller energy gap between the first two ionization potentials in this compound (3.00 eV) than in vinylamine (3.25 eV) binghamton.edu. Molecular orbital calculations further support this observation, suggesting that the methyl group's inductive effects and steric influences can modulate the electronic interaction within the enamine system binghamton.edu.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
NMR spectroscopy is indispensable for determining the detailed structure, dynamics, and conformation of organic molecules and polymers. For this compound and its polymers, NMR provides critical information regarding molecular arrangement and motion.
Conformational Dynamics and Rotational Barriers
The C-N bond in enamines like this compound exhibits partial double bond character due to resonance, leading to restricted rotation and conformational isomerism masterorganicchemistry.com. Dynamic NMR studies can investigate these conformational dynamics and quantify the rotational barriers around the C-N bond. While specific studies detailing the rotational barriers of this compound itself are less prevalent in the provided search results, related compounds like N,N-dimethylacetamide show distinct NMR signals for methyl groups due to restricted rotation around the amide C-N bond, with observable changes in line shapes as a function of temperature montana.edu. This principle applies to this compound, where the methyl group and the vinyl protons would experience different magnetic environments due to hindered rotation, allowing for the determination of conformational equilibria and activation energies masterorganicchemistry.commdpi.comrsc.org.
Polymer Microstructure and Sequence Distribution Analysis
NMR spectroscopy is a cornerstone for characterizing the microstructure of polymers, including sequence distribution, tacticity, and monomer arrangement mdpi.comeurekaselect.comicm.edu.plwiley-vch.de. For polymers derived from this compound (or its precursors/derivatives), NMR techniques such as 1H NMR and 13C NMR are employed to determine the polymer's architecture. For instance, studies on copolymers involving N-vinyl-N-methylacetamide (a precursor to poly(this compound)) utilize 13C NMR to analyze composition and sequence distribution researchgate.netresearchgate.netrsc.org. The chemical shifts and coupling patterns of the protons and carbons in the polymer backbone and side chains provide direct evidence for the connectivity of monomer units and their statistical distribution along the polymer chain. This allows for the differentiation between various microstructural arrangements, which in turn dictate the polymer's physical and chemical properties mdpi.comicm.edu.plwiley-vch.de.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Reaction Mechanisms
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and monitor chemical transformations, making them valuable tools for studying reaction mechanisms involving this compound.
IR spectroscopy is sensitive to changes in dipole moment during molecular vibrations, while Raman spectroscopy is sensitive to changes in polarizability mt.comlibretexts.orgmt.commasterorganicchemistry.comsavemyexams.comhoriba.com. Both techniques provide a molecular fingerprint that can track the disappearance of reactant functional groups and the appearance of product functional groups during a reaction mt.comlibretexts.orgmasterorganicchemistry.comsavemyexams.comhoriba.comirdg.orgmdpi.comlibretexts.orgcore.ac.uk. For this compound, characteristic absorptions would include those for the N-H stretch (around 3200-3600 cm-1), C=C stretch (around 1620-1680 cm-1), and C-N stretch, which can be identified and monitored. In reaction mechanisms, the disappearance of the C=C bond signal or changes in the N-H stretching region would indicate the progression of reactions such as addition or polymerization. Raman spectroscopy is particularly advantageous for reactions in aqueous media or when dealing with fluorescent samples, as water has a weak Raman spectrum, and the vinyl band provides a strong Raman signal that is easy to follow mt.commt.comirdg.org.
Reactivity and Reaction Mechanisms of N Methylvinylamine Systems
Nucleophilic Reactivity of the Enamine Moiety
Enamines are recognized for their potent nucleophilicity, acting as nitrogen analogs of enols wikipedia.org. This nucleophilic character is a direct consequence of the resonance stabilization provided by the nitrogen atom's lone pair, which donates electron density into the adjacent π-system of the double bond. This electron enrichment makes the β-carbon atom a strong nucleophilic center, readily attacking electrophilic species wikipedia.orgmasterorganicchemistry.comsemanticscholar.orgrsc.org. n-Methylvinylamine (NMVA), as a secondary enamine, embodies this characteristic nucleophilicity, making it a valuable intermediate in various synthetic strategies.
The nucleophilic nature of this compound (NMVA) allows it to participate effectively in alkylation reactions. Analogous to the well-established Stork enamine alkylation, NMVA can react with alkyl halides. The mechanism typically involves the nucleophilic attack of the enamine's β-carbon onto the electrophilic carbon of the alkyl halide, forming an iminium salt intermediate wikipedia.org. Subsequent hydrolysis of this intermediate leads to the introduction of the alkyl group, often regenerating a carbonyl functionality if NMVA were derived from a ketone or aldehyde. This pathway provides a controlled method for carbon-carbon bond formation, distinct from the more problematic polyalkylation often associated with simple amines wikipedia.orgmasterorganicchemistry.com.
This compound (NMVA), functioning as a nucleophile, readily participates in Michael addition reactions, also known as conjugate additions masterorganicchemistry.comwikipedia.orglibretexts.orgresearchgate.net. In these transformations, NMVA acts as a Michael donor, with its electron-rich β-carbon attacking the electrophilic β-carbon of an α,β-unsaturated carbonyl compound or a similar Michael acceptor. The reaction proceeds through a sequence involving nucleophilic attack, followed by protonation of the resulting enolate intermediate, thereby forming a new carbon-carbon bond masterorganicchemistry.comwikipedia.orglibretexts.org. This reaction is a cornerstone of organic synthesis for building molecular complexity.
Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic product, typically through the formation of new sigma bonds at the expense of pi bonds kharagpurcollege.ac.inijrpc.comethz.ch. This compound (NMVA) has been noted in literature concerning [2+2] cycloadditions, specifically in the synthesis of azetidin-2-one (B1220530) derivatives epo.org. In such reactions, the double bond of NMVA would react with another unsaturated moiety in a concerted or stepwise manner to construct a four-membered ring system.
Electrophilic Reactivity and Activation Pathways
Enamines, including this compound (NMVA), are predominantly characterized by their nucleophilic properties due to the electron-donating effect of the nitrogen atom, which enhances electron density at the β-carbon wikipedia.orgsemanticscholar.org. While electrophilic activation is a critical concept in many organic transformations, enabling reactions of otherwise unreactive substrates frontiersin.orgnih.govnih.gov, specific details regarding NMVA acting as an electrophile or undergoing distinct electrophilic activation pathways are not extensively detailed in the provided literature. The primary reactivity profile of NMVA, as with other enamines, centers on its capacity to engage as a nucleophile.
Catalytic Transformations Involving this compound Intermediates
Enamines are recognized as versatile intermediates in a wide array of synthetic processes binghamton.edu. Their reactivity can be harnessed and controlled through various catalytic systems.
Chiral secondary amines are widely employed as catalysts in reactions that proceed via enamine intermediates, a strategy known as enamine catalysis semanticscholar.orgrsc.orgnih.govnsf.gov. Catalysts such as proline and its derivatives facilitate the formation of transient, chiral enamine intermediates from carbonyl compounds. These enamine intermediates, possessing enhanced nucleophilicity, can then react stereoselectively with electrophiles, for instance, in asymmetric aldol (B89426) reactions, leading to the formation of enantiomerically enriched products nih.govnsf.govnih.gov. Theoretical studies have investigated the mechanistic aspects of these catalytic cycles, including the influence of enamine pyramidalization and orbital interactions on stereochemical outcomes semanticscholar.orgrsc.orgnih.gov. This compound (NMVA) has been a subject of theoretical investigation within the context of amine-catalyzed aldol reactions involving enamine intermediates, underscoring its relevance to understanding the fundamental principles of enamine reactivity and catalysis nih.gov.
Data Table: Ionization Potentials
Role of Enamines in Condensation Reactions
Enamines are a class of organic compounds formed by the condensation reaction between a secondary amine and an aldehyde or ketone, with the elimination of water makingmolecules.combyjus.com. They are considered nitrogen analogues of enols and possess significant nucleophilic character at the α-carbon atom, due to the delocalization of the nitrogen lone pair into the C=C double bond makingmolecules.comlibretexts.orgfiveable.me. This nucleophilicity makes enamines valuable synthetic intermediates, particularly in carbon-carbon bond-forming reactions, which are often categorized as condensation reactions.
The reactivity of enamines is central to reactions like the Stork enamine reaction. In this process, an enamine acts as a nucleophile, reacting with electrophiles such as alkyl halides or α,β-unsaturated carbonyl compounds (Michael acceptors) makingmolecules.comlibretexts.orgfiveable.me. The reaction typically proceeds in three stages:
Enamine Formation: A secondary amine (like methylamine, in the case of this compound) reacts with a carbonyl compound to form the enamine.
Nucleophilic Attack: The enamine's α-carbon attacks the electrophilic center of the reaction partner, forming an iminium salt intermediate.
Hydrolysis: The iminium salt is subsequently hydrolyzed, regenerating the carbonyl group in the product and yielding a new C-C bond at the α-position of the original carbonyl compound libretexts.org.
This compound, as a specific enamine, would participate in these condensation reactions by virtue of its nucleophilic α-carbon. Its structure, featuring a methyl group on the nitrogen, influences its electronic properties and steric accessibility compared to other enamines. The reaction with electrophiles allows for the synthesis of more complex molecules through controlled C-C bond formation.
Hydrolysis and Other Degradation Pathways of this compound and its Polymers
Vinylamine (B613835) itself is known for its instability, readily converting to its imine form rsc.org. Consequently, direct polymerization of vinylamine is challenging. Polymers of vinylamine, such as poly(vinylamine) (PVAm), are typically synthesized indirectly through the polymerization of protected vinylamine precursors, followed by a deprotection or hydrolysis step rsc.orgbilkent.edu.trrsc.orgresearchgate.net.
A common strategy involves the polymerization of N-vinylamides, such as N-vinylformamide (NVF) or N-vinylacetamide (NVA), followed by hydrolysis of the amide groups to yield the corresponding polyvinylamines rsc.orgbilkent.edu.trrsc.orgresearchgate.netresearchgate.net. For instance, poly(N-vinyl-N-methylacetamide) can be hydrolyzed to yield poly(this compound) researchgate.net.
The hydrolysis conditions significantly influence the efficiency and outcome of this deprotection:
Basic Hydrolysis: Alkaline conditions are generally effective for hydrolyzing amide groups to amines, often leading to high conversions (e.g., nearly 100% for N-vinylformamide) bilkent.edu.trresearchgate.net.
Acidic Hydrolysis: Acidic hydrolysis can also be employed, but it may sometimes result in less complete conversion of amide groups to amines, potentially due to electrostatic repulsions among the protonated amine groups along the polymer chain bilkent.edu.trresearchgate.net.
While specific degradation pathways for this compound itself are not extensively detailed in the provided literature, its inherent instability suggests susceptibility to hydrolysis or rearrangement reactions. Polymers derived from it, such as poly(this compound), would also be subject to degradation, potentially involving the hydrolysis of the amine linkage or backbone scission under specific environmental conditions (e.g., extreme pH or temperature), though detailed mechanistic studies on these specific pathways for poly(this compound) are limited in the provided snippets.
Mechanistic Investigation of Vinyl Polymerization of this compound
Due to the instability of the vinylamine monomer, the synthesis of poly(this compound) typically involves the polymerization of a protected precursor, most commonly N-methylvinylacetamide (NMVA), followed by hydrolysis rsc.orgresearchgate.netacs.orgnii.ac.jp. The polymerization of NMVA and related vinylamides is predominantly achieved through free radical polymerization rsc.orgbilkent.edu.trrsc.orgresearchgate.netresearchgate.netacs.orgnii.ac.jp.
Mechanisms of Vinyl Precursor Polymerization:
Free Radical Polymerization: This is the most widely employed method for polymerizing vinylamide monomers like NMVA. The general mechanism involves:
Initiation: A radical initiator (e.g., AIBN) decomposes to form primary radicals, which then add to a monomer molecule, creating a monomer radical.
Propagation: The monomer radical adds to successive monomer units, extending the polymer chain.
Termination: Growing chains are terminated through combination or disproportionation of two radical chains.
Controlled Radical Polymerization (CRP): Advanced techniques have been developed to achieve better control over molecular weight, dispersity (Đ), and polymer architecture. These methods involve establishing a dynamic equilibrium between active (propagating) radicals and dormant species, thereby suppressing irreversible termination events.
Organometallic-Mediated Radical Polymerization (OMRP): This technique has been successfully applied to N-vinylacetamide (NVA) and N-methylvinylacetamide (NMVA), yielding polymers with controlled molar masses and low dispersities acs.org. The mechanism involves metal complexes that mediate the reversible activation and deactivation of growing polymer chains.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is another controlled radical polymerization technique that utilizes chain transfer agents (CTAs) to control radical concentration and chain growth nii.ac.jp.
Cobalt-Mediated Radical Polymerization (CMRP): CMRP has also been reported for NMVA, demonstrating control over molecular weight and dispersity nii.ac.jp.
Following the polymerization of the precursor, the resulting polymer (e.g., poly(N-methylvinylacetamide)) undergoes hydrolysis to yield poly(this compound) rsc.orgresearchgate.net. The choice of polymerization technique influences the properties of the final poly(this compound) derivative, such as its molecular weight distribution and potential for block copolymer synthesis.
Summary of Controlled Radical Polymerization of N-Methylvinylacetamide (NMVA) Precursors:
| Polymerization Technique | Initiator/Mediator System | Resulting Polymer (after hydrolysis) | Key Characteristics Achieved | Reference(s) |
| OMRP | Metal complexes (e.g., Co) | Poly(this compound) | Controlled molar mass, low dispersity (Đ < 1.3) | acs.orgnii.ac.jp |
| RAFT | Chain Transfer Agents (CTAs) | Poly(this compound) | Controlled molar mass, low dispersity | nii.ac.jp |
| CMRP | Cobalt complexes | Poly(this compound) | Controlled molar mass (e.g., up to 25 kg mol⁻¹), low dispersity | nii.ac.jp |
| Free Radical Polymerization | AIBN, other radical initiators | Poly(this compound) | Generally higher dispersity, less control over molecular weight | rsc.orgbilkent.edu.tr |
Note: Specific numerical data for molecular weights and dispersities can vary significantly based on reaction conditions, monomer-to-initiator ratios, and specific mediating agents used in each study.
Compound Name List:
this compound
Methylamine
N-vinylformamide (NVF)
N-vinylacetamide (NVA)
N-methylvinylacetamide (NMVA)
Poly(vinylamine) (PVAm)
Poly(this compound)
Poly(N-vinylformamide) (PNVF)
Poly(N-vinylacetamide)
Poly(N-vinyl-N-methylacetamide)
Theoretical and Computational Chemistry of N Methylvinylamine
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) Studies of Ground States and Excited States
Density Functional Theory (DFT) is a computational quantum mechanical method used extensively in chemistry and physics to study the electronic structure of molecules wikipedia.orgscispace.commpg.deunimi.itscienceopen.com. It focuses on the electron density distribution rather than the many-electron wave function, making it computationally feasible for larger systems scispace.commpg.de. DFT is particularly effective for determining ground-state properties such as optimized geometries, energies, and molecular properties wikipedia.orgmpg.de. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, including optical signatures like absorption and emission spectra scirp.orgmdpi.comnih.govrsc.orgresearchgate.net. These calculations are crucial for understanding how molecules interact with light and for predicting their behavior in photochemical processes scirp.orgrsc.orgresearchgate.net. While DFT is generally accurate for ground states, the predictive power for excited states can depend significantly on the chosen exchange-correlation functional and the nature of the excited state mdpi.com.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory, which centers on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in understanding chemical reactivity libretexts.orgwikipedia.orgunesp.br. The HOMO is generally considered electron-donating (nucleophilic), while the LUMO is electron-accepting (electrophilic) libretexts.orgwikipedia.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, can indicate a compound's stability and reactivity; a smaller gap often correlates with lower stability and higher reactivity wikipedia.org.
Protonation Equilibria and Basicity Studies
The basicity of a molecule, its tendency to accept a proton, is a fundamental chemical property often quantified by the pKa of its conjugate acid alfa-chemistry.compku.edu.cnlibretexts.org. Computational methods, including DFT, are employed to predict pKa values and understand protonation equilibria pku.edu.cndevagirijournals.comosti.gov. These calculations can reveal how factors like electron-withdrawing or donating groups, as well as solvation effects, influence basicity libretexts.orgdevagirijournals.com. For amines, the pKa of the protonated form is typically around 10, indicating their basic nature alfa-chemistry.comlibretexts.org. Computational studies can provide insights into the stability of protonated species and the energetic favorability of protonation reactions pku.edu.cndergipark.org.tr.
Computational Modeling of Reaction Pathways and Transition States
Energy Profiles and Activation Barriers for Key Reactions
Computational chemistry, particularly DFT, is instrumental in mapping out reaction mechanisms by calculating energy profiles and activation barriers scienceopen.comnumberanalytics.comrsc.orgmdpi.commdpi.comopentextbooks.org.hk. The activation energy ( or similar terms) represents the energy required to reach the transition state, a crucial intermediate in a chemical reaction opentextbooks.org.hkresearchgate.netfaccts.de. Higher activation energies generally correspond to slower reaction rates opentextbooks.org.hk. By calculating these energy barriers, researchers can identify rate-determining steps in multi-step reactions and predict the feasibility of various reaction pathways numberanalytics.comdergipark.org.trmdpi.commdpi.comopentextbooks.org.hk. Computational methods can also account for solvent effects, which can significantly influence activation energies dergipark.org.trresearchgate.netfaccts.de.
Stereochemical Outcomes from Transition State Geometries
The analysis of transition state geometries derived from computational modeling is vital for predicting and understanding the stereochemical outcomes of chemical reactions nih.govwiley.com. By examining the three-dimensional structure of the transition state, researchers can elucidate how different stereoisomers are formed and why certain pathways are favored, leading to specific diastereoselectivity or enantioselectivity nih.govwiley.com. For instance, studies have investigated how hydrogen bonding interactions within transition states can stabilize specific conformations, thereby influencing the stereochemical product distribution nih.gov.
Molecular Dynamics Simulations for Conformational Analysis of Poly(N-methylvinylamine)
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior and structural characteristics of molecules, including polymers. Studies involving Poly(this compound) (PVAm) and its derivatives have utilized MD simulations to understand their conformational properties in aqueous solutions. Research on random copolymers of N-methyl-N-vinylacetamide and N-methyl-N-vinylamine hydrochloride, for instance, has employed MD simulations to analyze chain dimensions, intermolecular structure, and hydration researchgate.net. These simulations reveal that the conformational behavior of these macromolecules is influenced by factors such as the degree of ionization. Specifically, a conformational transition has been observed within the degree of ionization (α) range of 0.3 to 0.4 researchgate.net.
Furthermore, the impact of hydrophobic substituents on the polymer chain's structure and behavior has been investigated. By comparing methyl-, n-propyl-, and isopropyl-substituted PVAm, MD simulations have indicated that the extent of hydrophobicity correlates directly with the size of the polymer chain. Isopropyl-substituted PVAm exhibits the highest hydrophobicity, while methyl-substituted PVAm is the least hydrophobic among the studied polymers researchgate.net. This detailed understanding of polymer conformation and hydration through MD simulations is crucial for optimizing processes involving these polymeric materials.
| Polymer Type (Substituent) | Relative Hydrophobicity | Conformational Transition (Degree of Ionization, α) |
| Methyl-substituted PVAm | Least | 0.3 - 0.4 |
| n-Propyl-substituted PVAm | Intermediate | 0.3 - 0.4 |
| Isopropyl-substituted PVAm | Most | 0.3 - 0.4 |
Machine Learning Applications in Predicting this compound Reactivity
Direct research findings detailing the application of machine learning specifically for predicting the reactivity of this compound were not identified in the provided search results. While general machine learning approaches are increasingly employed to predict chemical reactivity and compatibility across a broad spectrum of organic materials rsc.orgresearchgate.net, specific applications focused on this compound's reactivity are not explicitly documented in the retrieved literature.
However, computational chemistry methods, particularly Density Functional Theory (DFT), have been utilized to analyze reactions involving this compound. For example, DFT calculations have been performed to investigate the mechanisms and transition states of addition reactions, such as the reaction between this compound and acetaldehyde (B116499) nih.gov. These studies aim to elucidate reaction pathways and understand the factors influencing reaction outcomes, employing theoretical frameworks rather than machine learning prediction models. The development of machine learning models for predicting molecular reactivity is an active area of research, but specific implementations for this compound's reaction prediction are not detailed in the current findings nsf.govcmu.edu.
Applications of N Methylvinylamine in Advanced Organic Synthesis and Functional Materials
n-Methylvinylamine as a Versatile Synthetic Building Block
This compound is a valuable intermediate in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its reactivity is characterized by the presence of two key functional groups: a secondary amine and a vinyl group. This dual functionality allows it to participate in a wide array of chemical transformations, making it a precursor for various nitrogen-containing compounds. The nucleophilicity of the amine group enables reactions such as acylation, alkylation, and conjugate additions, while the double bond can undergo addition reactions, polymerizations, and cycloadditions. This versatility makes it a sought-after reagent for chemists aiming to introduce the N-methylaminoethyl functionality into a target molecule.
Synthesis of Octadecanamide (B89706) Derivatives
One of the key applications of this compound is in the synthesis of long-chain fatty acid amides, such as octadecanamide derivatives. These molecules are of interest in materials science and surfactant chemistry. The synthesis typically involves the acylation of the secondary amine of this compound with an activated form of octadecanoic acid, most commonly octadecanoyl chloride. This reaction, often carried out under Schotten-Baumann conditions, proceeds readily to form N-methyl-N-vinyloctadecanamide. The vinyl group remains intact during this transformation, providing a reactive handle for subsequent polymerization or functionalization, allowing for the creation of amphiphilic monomers and polymers.
Table 1: Synthesis of N-methyl-N-vinyloctadecanamide
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
Role in Complex Molecule Synthesis
The unique structure of this compound allows it to serve as a key component in the synthesis of complex molecules, particularly nitrogen-containing heterocycles. nih.gov The vinyl group, being an electron-rich olefin, can act as a dienophile or a dipolarophile in various cycloaddition reactions. Furthermore, as an enamine equivalent, it can participate in Michael additions and other carbon-carbon bond-forming reactions. Synthetic chemists can leverage this reactivity to construct intricate molecular frameworks that are foundational to pharmaceuticals, agrochemicals, and other functional organic materials. nih.gov The ability to introduce a functionalized nitrogen atom in a single step makes it an efficient tool in multistep synthetic sequences. researchgate.netmdpi.com
Poly(this compound) for the Development of Advanced Polymeric Materials
Poly(this compound) (PNMVA) is a functional polymer that has garnered significant interest for its potential in creating advanced materials. It is typically synthesized through the polymerization of a protected monomer, such as N-methyl-N-vinylacetamide, followed by hydrolysis to reveal the secondary amine groups. researchgate.net This post-polymerization modification strategy allows for the creation of well-defined polymers. The resulting PNMVA is a cationic polyelectrolyte at acidic pH, and its reactive amine backbone provides a platform for a wide range of chemical modifications, making it a versatile scaffold for designing functional polymeric systems. routledge.comnih.govapmpolymers.com
Synthesis of Copolymers for Tunable Properties
To fine-tune the physicochemical properties of PNMVA for specific applications, it is often synthesized as a copolymer. nih.gov By incorporating other monomers, researchers can control characteristics such as hydrophilicity, charge density, thermal sensitivity, and mechanical strength. nih.gov For instance, copolymerizing N-methyl-N-vinylacetamide with hydrophobic monomers like dodecyl iodide-alkylated N-methyl-N-vinylamine yields amphiphilic copolymers that can self-assemble in solution. researchgate.net This approach allows for the creation of materials with tailored properties for applications ranging from drug delivery to surface modification. researchgate.net Controlled radical polymerization techniques, such as organotellurium-mediated radical polymerization (TERP), have been employed to synthesize block copolymers with well-defined structures containing poly(N-vinylamide) and poly(vinylamine) segments. nih.gov
Table 2: Examples of Poly(this compound)-based Copolymers and Their Properties
| Copolymer System | Co-monomer | Resulting Property | Potential Application |
|---|---|---|---|
| N-methyl-N-vinylacetamide-co-N-methyl-N-vinyl-N-dodecylamine | Dodecyl iodide | Amphiphilicity, Water-solubility | Surfactants, Micellar carriers |
| N-methyl-N-vinylacetamide-co-N-vinylformamide | N-vinylformamide | Controlled Hydrolysis, Cationic character | Gene delivery, Binders |
Fabrication of Functional Gels and Hydrogels
The secondary amine groups along the backbone of poly(this compound) are ideal sites for cross-linking, enabling the fabrication of functional gels and hydrogels. polympart.ir These three-dimensional polymer networks can absorb and retain large quantities of water or biological fluids. mdpi.commdpi.comresearchgate.net Cross-linking can be achieved using various bifunctional reagents that react with the amine groups, such as glutaraldehyde (B144438) or diepoxides. researchgate.net The resulting hydrogels often exhibit stimuli-responsive behavior; for example, their swelling capacity can be highly dependent on the pH of the surrounding medium due to the protonation and deprotonation of the amine groups. This property makes them attractive for applications in controlled drug release, tissue engineering, and as superabsorbent materials. researchgate.net
Applications in Polymer Chemistry beyond Conventional Uses
The unique properties of poly(this compound) and its derivatives have led to their exploration in applications beyond conventional polymer uses. mdpi.com The presence of reactive amine groups makes the polymer an excellent candidate for post-polymerization modification, allowing for the attachment of various functional molecules such as targeting ligands, imaging agents, or therapeutic compounds. This has opened up possibilities in the field of nanomedicine, where PNMVA-based copolymers are being investigated as carriers for drug and gene delivery. researchgate.net Furthermore, its cationic nature and film-forming ability are being explored for surface coatings, water treatment applications, and as components in multilayered polymer assemblies for advanced functional materials. researchgate.netmdpi.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Octadecanamide |
| Octadecanoic acid |
| Octadecanoyl chloride |
| N-methyl-N-vinyloctadecanamide |
| Poly(this compound) |
| N-methyl-N-vinylacetamide |
| Dodecyl iodide |
| Glutaraldehyde |
| N-vinylformamide |
| N-vinylacetamide |
| 2-methylene-1,3-dioxepane |
Chemical Modifiers in Industrial Processes (e.g., Papermaking)
While extensive research exists on the application of polyvinylamines (PVAm) as chemical modifiers in the papermaking industry, specific data on the use of polymers derived directly from this compound for this purpose is not prominently available in peer-reviewed literature. Polyvinylamines, which contain primary amine groups, are well-established as effective agents for improving paper strength and drainage. These are typically synthesized through the hydrolysis of poly(N-vinylformamide).
The analogous polymer, poly(this compound), possesses secondary amine groups. While these groups can also interact with cellulose (B213188) fibers through hydrogen bonding and ionic interactions (after protonation), their efficacy and specific applications as chemical modifiers in industrial processes like papermaking are not as thoroughly documented. The potential for poly(this compound) to act as a retention aid, drainage aid, or strength additive would depend on factors such as its molecular weight, charge density, and the specific conditions of the papermaking process. Further research is required to fully elucidate the performance of poly(this compound) in these applications and to compare it with established papermaking additives.
Table 1: Comparison of Related Amine-Containing Polymers in Papermaking
| Polymer | Monomer Precursor | Primary Functional Group | Documented Papermaking Applications |
| Polyvinylamine (PVAm) | N-Vinylformamide | Primary Amine | Dry and wet strength agent, retention aid, drainage aid. |
| Poly(this compound) | N-Methyl-N-vinylacetamide | Secondary Amine | Application in papermaking is not well-documented. |
Design of Highly Functionalized Polymers with Specific Chemical Reactivity
The synthesis of polymers from this compound provides a versatile platform for the design of highly functionalized materials with specific chemical reactivity. The direct polymerization of this compound is challenging; therefore, a common and effective strategy involves the polymerization of a protected monomer, N-methyl-N-vinylacetamide, followed by hydrolysis to yield poly(this compound). acs.org This two-step process allows for the creation of well-defined polymers with controlled molecular weights and low dispersities. acs.org
The resulting poly(this compound) is a linear polymer featuring secondary amine groups along its backbone. These secondary amines are nucleophilic and can undergo a variety of chemical modifications, making poly(this compound) an excellent scaffold for creating functionalized polymers. The reactivity of these amine groups allows for post-polymerization modification, a powerful technique to introduce a wide array of functional moieties.
Key Research Findings:
Controlled Polymerization: Techniques such as organometallic-mediated radical polymerization (OMRP) have been successfully employed to synthesize well-defined poly(N-methylvinylacetamide). acs.org This control over the polymer architecture is crucial for tailoring the properties of the final functionalized material.
Post-Polymerization Modification: The secondary amine groups on the poly(this compound) backbone are amenable to various chemical reactions. These modifications can be used to attach a wide range of functional groups, thereby tuning the polymer's properties for specific applications. For instance, these amine groups can be functionalized to alter the polymer's solubility, charge density, and chelating ability, or to introduce biologically active molecules.
Copolymerization: Copolymers of N-methylvinylacetamide with other vinyl monomers can be synthesized to create materials with a combination of properties. Subsequent hydrolysis of the acetamide (B32628) groups yields copolymers containing this compound units alongside other functionalities, further expanding the scope for designing highly specialized polymers. acs.org
Table 2: Synthesis and Functionalization of Poly(this compound)
| Step | Description | Key Parameters | Resulting Functionality |
| 1. Polymerization | Radical polymerization of N-methyl-N-vinylacetamide. | Initiator, solvent, temperature, use of controlled polymerization techniques (e.g., OMRP). | A well-defined polymer with acetamide side groups. |
| 2. Hydrolysis | Acid or base-catalyzed hydrolysis of the poly(N-methylvinylacetamide). | Reaction time, temperature, concentration of acid/base. | A linear polymer with reactive secondary amine groups (poly(this compound)). |
| 3. Functionalization | Post-polymerization modification of the secondary amine groups. | Reaction with various electrophiles (e.g., alkyl halides, acyl chlorides, isocyanates). | A wide range of functional groups can be introduced, tailoring the polymer for specific applications. |
The ability to precisely control the synthesis and subsequent functionalization of polymers derived from this compound opens up possibilities for creating advanced materials for a variety of applications, including drug delivery, gene therapy, and catalysis. The specific chemical reactivity imparted by the functional groups allows for the design of "smart" polymers that can respond to changes in their environment, such as pH or temperature.
Future Research Directions and Emerging Opportunities in N Methylvinylamine Chemistry
Exploration of Novel Catalytic Systems for n-Methylvinylamine Transformations
The development of highly efficient and selective catalytic systems remains a paramount objective for maximizing the synthetic utility of this compound. Current research is focused on overcoming limitations such as low yields, poor regioselectivity, and the need for harsh reaction conditions in various transformations, including polymerization, addition reactions, and functionalization. Emerging research directions involve exploring diverse catalyst classes. Transition metal complexes, particularly those based on palladium, rhodium, and copper, are being investigated for their potential in cross-coupling reactions, C-H activation, and asymmetric catalysis, enabling the synthesis of chiral molecules. Organocatalysts, such as proline derivatives and Lewis bases, offer metal-free alternatives and allow for fine-tuning of selectivity in activating the enamine system for reactions like Michael additions and cycloadditions. Furthermore, the integration of heterogeneous catalysts is being pursued for their ease of separation and recyclability, facilitating more sustainable processes. Research findings indicate a growing interest in tandem catalytic processes that can achieve multiple transformations in a single pot, thereby enhancing atom economy and reducing waste.
| Catalyst Type | Target Transformation | Potential Advantages |
| Palladium Complexes | Cross-coupling, C-H functionalization | High activity, broad substrate scope, regioselectivity |
| Chiral Organocatalysts | Asymmetric additions, enantioselective polymerization | Metal-free, tunable stereoselectivity, mild conditions |
| Lewis Acids | Activation of C=C bond for nucleophilic attack | Specific activation of enamine system, mild conditions |
| Heterogeneous Catalysts | Polymerization, hydrogenation, oxidation | Ease of separation, recyclability, continuous flow |
| Biocatalysts | Selective functionalization, chiral synthesis | High specificity, mild conditions, environmental benignity |
Development of Advanced Polymer Architectures and Responsive Materials
This compound holds significant promise as a monomer for the creation of advanced polymeric materials with tailored properties. Future research will focus on employing controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), to achieve precise control over molecular weight, polydispersity, and polymer architecture. This control is crucial for developing complex structures like block copolymers, star polymers, and graft copolymers, which can exhibit unique self-assembly behaviors and material properties. A key area of development is the design of responsive materials, where the polymer's physical or chemical characteristics change in response to external stimuli such as pH, temperature, light, or redox potential. The amine group in this compound can be protonated or deprotonated, leading to significant changes in solubility, conformation, and swelling behavior, making it an ideal candidate for pH-responsive hydrogels, smart coatings, and drug delivery systems. Research is also exploring its incorporation into stimuli-responsive materials for applications in sensing, actuation, and advanced biomaterials.
| Polymer Architecture | Monomer Incorporation Strategy | Potential Responsive Property | Application Area |
| Block Copolymers | Controlled radical polymerization | pH-triggered self-assembly | Nanocarriers, stimuli-responsive membranes |
| Star Polymers | Anionic or controlled radical | Temperature sensitivity | Smart coatings, thermoreversible gels |
| Crosslinked Networks | Radical or condensation | Swelling/deswelling behavior | Hydrogels for tissue engineering, sensors |
| Graft Copolymers | Post-polymerization modification | Tunable surface properties | Biomaterials, compatibilizers, drug delivery |
| Alternating Copolymers | Controlled copolymerization | Light-induced changes | Photoresponsive materials, optical sensors |
Integration of Machine Learning and AI in this compound Research
| AI/ML Application Area | Specific Task | Expected Outcome |
| Reaction Prediction | Predicting yields and selectivities for transformations | Faster optimization of synthetic routes, discovery of new reactions |
| Catalyst Design | De novo design of efficient and selective catalysts | Discovery of novel catalytic systems for this compound chemistry |
| Polymer Property Prediction | Predicting Tg, solubility, mechanical strength | Accelerated materials discovery and design, tailored polymer properties |
| Retrosynthesis Planning | Identifying synthetic pathways | Novel routes to complex molecules incorporating this compound |
| Data Analysis | Interpreting complex spectroscopic data | Deeper understanding of reaction mechanisms and polymer structures |
| Generative Models | Designing new molecular structures/polymers | Exploration of uncharted chemical space for novel materials |
Uncovering Undiscovered Reactivity Patterns and Synthetic Utilities
Future research will delve into exploring less conventional and entirely novel reactivity patterns of this compound to expand its synthetic utility. This includes investigating its participation in unique cycloaddition reactions, regioselective functionalizations, and cascade reactions that can efficiently construct complex molecular scaffolds. The dual nucleophilic and electrophilic character of the enamine system, influenced by the methyl group and the vinyl moiety, offers opportunities for developing new synthetic methodologies. Research is expected to focus on exploiting its ability to undergo directed C-H functionalization adjacent to the amine, leading to diverse substituted derivatives. Furthermore, its potential as a synthon in multicomponent reactions and its role in the formation of complex heterocyclic compounds are areas ripe for discovery. Uncovering these uncharted reactivity patterns will enable the synthesis of molecules and materials currently inaccessible through traditional chemical routes, thereby broadening its application scope in medicinal chemistry, materials science, and organic synthesis.
| Reactivity Type | Potential Transformation | Synthetic Utility |
| [4+2] Cycloadditions | Diels-Alder reactions with electron-deficient dienes | Synthesis of cyclic and heterocyclic compounds |
| C-H Functionalization | Direct alkylation/arylation at the alpha-carbon | Introduction of diverse substituents, scaffold elaboration |
| Cascade Reactions | Sequential transformations in one pot | Efficient synthesis of complex molecules, reduced steps |
| Electrophilic Additions | Reactions with electrophiles at the beta-carbon | Functionalization with various groups (halogens, etc.) |
| Nucleophilic Additions | Reactions with nucleophiles at the alpha-carbon (via enolate) | Formation of new C-C bonds, building complex structures |
| Oxidative Dehydrogenative Coupling | Coupling with arylamines to form quinolines | Access to nitrogen-containing heterocycles |
| Sustainable Approach | Specific Method/Strategy | Environmental Benefit | Potential Application Impact |
| Renewable Feedstocks | Synthesis from bio-derived amines or alcohols | Reduced reliance on fossil fuels | Sustainable chemical production |
| Green Solvents | Water, supercritical CO2, ionic liquids | Reduced VOC emissions, less hazardous waste | Safer chemical processes, eco-friendly materials |
| Catalytic Synthesis | High atom economy, mild conditions, recyclable catalysts | Minimized by-products, energy efficiency | Efficient and clean synthesis of this compound |
| Biodegradable Polymers | Copolymerization with biodegradable monomers | Reduced plastic pollution, end-of-life manageability | Sustainable packaging, biomedical implants, agriculture |
| Process Intensification | Flow chemistry, microwave/ultrasound assistance | Increased energy efficiency, reduced reaction times | Faster, safer, and more efficient production of materials |
| CO2 Utilization | Incorporating CO2 as a C1 building block | Carbon capture and utilization | Development of CO2-responsive polymers and materials |
Q & A
Q. What established synthetic routes are available for n-Methylvinylamine, and how can its purity be rigorously validated?
this compound is typically synthesized via controlled polymerization of this compound monomers or through derivatization of precursor amines. To validate purity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and assess residual monomers. Mass spectrometry (MS) can detect low-level impurities, while elemental analysis ensures stoichiometric consistency. For reproducibility, document reaction conditions (e.g., temperature, catalyst) and adhere to IUPAC naming conventions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s physicochemical properties?
Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., amine stretching vibrations), and ultraviolet-visible (UV-Vis) spectroscopy can monitor conjugation behavior. High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detectors quantifies monomeric and polymeric forms. Cross-reference spectral data with databases like NIST Chemistry WebBook to resolve ambiguities .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in copolymerization and catalytic applications?
Photoelectron spectroscopy studies reveal that this compound’s n→π* conjugation lowers electron density at the amine group, enhancing its nucleophilicity in copolymerization reactions. This property is exploited in gene delivery systems, where poly(this compound) copolymers interact with nucleic acids via electrostatic binding. Advanced computational methods (e.g., DFT) can model charge distribution to optimize copolymer design for specific biological interactions .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under physiological conditions?
Conflicting stability data often arise from variations in pH, temperature, or ionic strength. Researchers should conduct stability-indicating assays (e.g., accelerated degradation studies at 37°C in buffered solutions) and monitor decomposition products via LC-MS. Compare results against standardized protocols from pharmacological guidelines to ensure consistency .
Q. How can researchers design in vitro experiments to evaluate poly(this compound)-based gene carriers while minimizing cytotoxicity?
Optimize the amine-to-phosphate (N/P) ratio to balance nucleic acid binding efficiency and cellular toxicity. Use flow cytometry to quantify transfection efficiency and MTT assays to assess cell viability. Compare primary vs. secondary polyvinylamines, as primary amines in this compound derivatives often exhibit higher protonation capacity, enhancing endosomal escape .
Q. What methodologies address spectral interference when analyzing this compound in complex biological matrices?
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can isolate this compound from interfering biomolecules. Couple these with tandem MS (MS/MS) for selective detection. Validate recovery rates and matrix effects using spike-and-recovery experiments, adhering to FDA bioanalytical guidelines .
Q. How do copolymer architecture and molecular weight distribution impact the hydrodynamic behavior of poly(this compound) in aqueous solutions?
Use gel permeation chromatography (GPC) with multi-angle light scattering (MALS) to determine molecular weight and polydispersity. Small-angle X-ray scattering (SAXS) or dynamic light scattering (DLS) can correlate copolymer branching with hydrodynamic radius. Such data inform the design of stimuli-responsive carriers for targeted drug delivery .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for reconciling discrepancies in biological activity data across studies?
Apply meta-analysis frameworks to aggregate data from multiple studies, weighting results by sample size and experimental rigor. Use Bland-Altman plots to assess systematic biases and hierarchical modeling to account for lab-specific variability. Transparently report confidence intervals and effect sizes .
Q. How should researchers validate computational models predicting this compound’s interaction with biomacromolecules?
Compare docking simulations (e.g., AutoDock Vina) with experimental binding assays (e.g., surface plasmon resonance). Calibrate force fields using empirical data from isothermal titration calorimetry (ITC). Cross-validate with mutational studies to confirm predicted interaction hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
